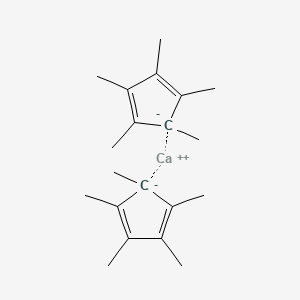
Bis(pentamethylcyclopentadienyl)calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentamethylcyclopentadienyl)calcium typically involves the reaction of calcium with pentamethylcyclopentadiene in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or sublimation .
Industrial Production Methods
While there is limited information on large-scale industrial production methods for this compound, it is generally produced in small quantities for research purposes. The synthesis process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Bis(pentamethylcyclopentadienyl)calcium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium oxide and other by-products.
Substitution: It can participate in substitution reactions where the pentamethylcyclopentadienyl ligands are replaced by other ligands.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, halogens, and various organic ligands. Reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include calcium oxide, substituted cyclopentadienyl complexes, and various organic-metal complexes .
Scientific Research Applications
Bis(pentamethylcyclopentadienyl)calcium has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials, including high-temperature superconductors and luminescent materials .
Mechanism of Action
The mechanism by which bis(pentamethylcyclopentadienyl)calcium exerts its effects involves the interaction of the calcium ion with various molecular targets. The pentamethylcyclopentadienyl ligands stabilize the calcium ion, allowing it to participate in various chemical reactions. The compound can interact with organic molecules, metal ions, and biological targets, leading to a range of effects depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
Bis(pentamethylcyclopentadienyl)barium: Similar in structure but contains barium instead of calcium.
Bis(pentamethylcyclopentadienyl)rhodium: Contains rhodium and is used in different catalytic applications.
Bis(pentamethylcyclopentadienyl)iridium: Contains iridium and is used in organic synthesis and catalysis .
Uniqueness
Bis(pentamethylcyclopentadienyl)calcium is unique due to its specific reactivity and stability provided by the pentamethylcyclopentadienyl ligands. This makes it particularly useful in research applications where controlled reactivity is required .
Properties
Molecular Formula |
C20H30Ca |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
calcium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Ca/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChI Key |
NWDZPSJVMNWLCC-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133787.png)
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B15133792.png)
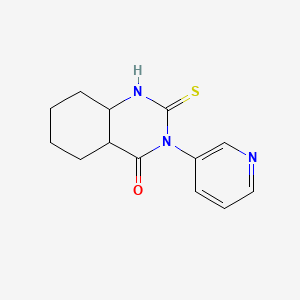
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B15133797.png)
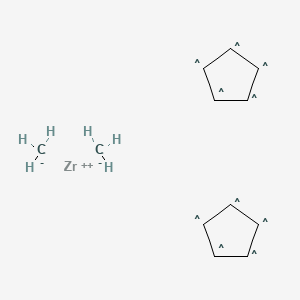
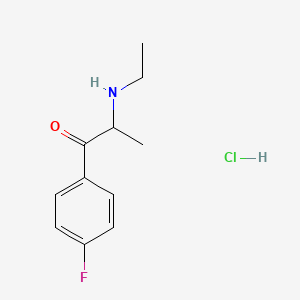
![[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+)](/img/structure/B15133828.png)
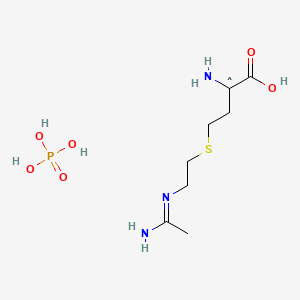
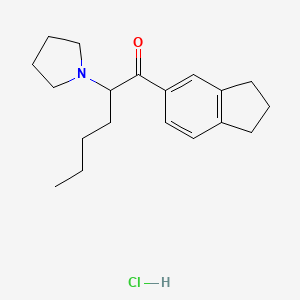

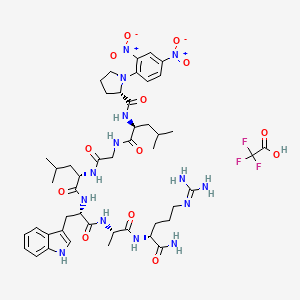
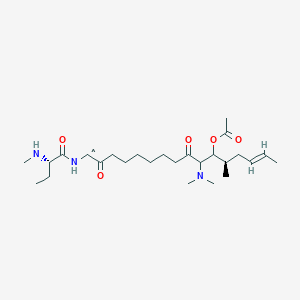
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B15133885.png)

